![molecular formula C18H18Cl4O2 B14315866 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol CAS No. 112740-49-5](/img/structure/B14315866.png)
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is a chemical compound with the molecular formula C18H18Cl4O2. This compound is known for its unique structure, which includes a tetrachlorinated phenol ring and a pentamethylphenyl methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with pentamethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying chlorinated phenols.
Biology: Investigated for its potential effects on biological systems and its interactions with enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol involves its interaction with cellular components, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachlorophenol: Similar structure but lacks the pentamethylphenyl methoxy group.
4-Methoxy-2,3,5,6-tetrachlorophenol: Similar structure with a methoxy group instead of the pentamethylphenyl methoxy group.
Uniqueness
2,3,5,6-Tetrachloro-4-[(pentamethylphenyl)methoxy]phenol is unique due to the presence of the pentamethylphenyl methoxy group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
CAS No. |
112740-49-5 |
|---|---|
Molecular Formula |
C18H18Cl4O2 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-[(2,3,4,5,6-pentamethylphenyl)methoxy]phenol |
InChI |
InChI=1S/C18H18Cl4O2/c1-7-8(2)10(4)12(11(5)9(7)3)6-24-18-15(21)13(19)17(23)14(20)16(18)22/h23H,6H2,1-5H3 |
InChI Key |
WUHSZDFKUXQTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


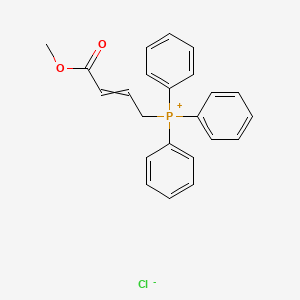
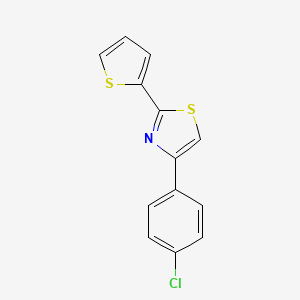
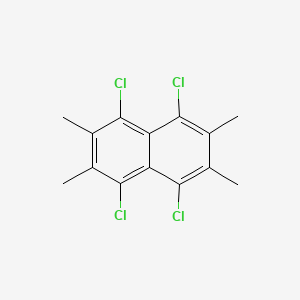
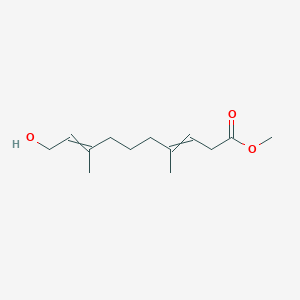
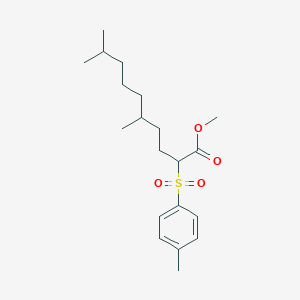
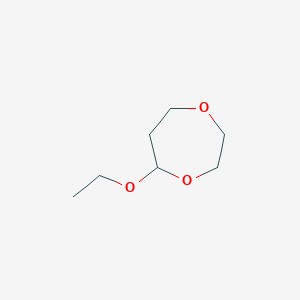

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
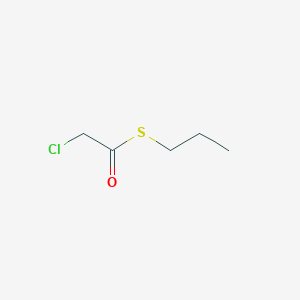
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
